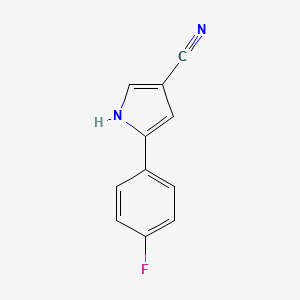

5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile

説明

5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring a fluorinated phenyl group at the 5-position and a nitrile group at the 3-position of the pyrrole ring. Pyrrole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and structural versatility. The fluorine atom on the phenyl ring enhances metabolic stability and influences intermolecular interactions, making this compound a valuable scaffold for further functionalization .

特性

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2/c12-10-3-1-9(2-4-10)11-5-8(6-13)7-14-11/h1-5,7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMRHLYVXQASFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Catalytic Hydrogenation of Halogenated Precursors

A widely reported method involves the catalytic hydrogenation of halogenated intermediates. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS: 1240948-77-9) is synthesized from 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile via palladium-catalyzed hydrogenation. The reaction employs 10% palladium on activated carbon (Pd/C) in methanol under hydrogen gas at room temperature, achieving a 98% yield .

Reaction Conditions :

-

Catalyst : 10% Pd/C (10 wt% relative to substrate)

-

Solvent : Methanol

-

Temperature : 20°C

-

Duration : Overnight (~12–16 hours)

Post-reaction workup involves filtration through celite to remove the catalyst, followed by solvent evaporation to isolate the product . This method is scalable and avoids harsh conditions, making it industrially viable.

One-Pot Reduction-Cyclization Strategy

A patent by CN113845459A discloses a one-pot synthesis starting from 2-(2-fluorobenzoyl)malononitrile . The process involves two sequential reductions:

-

First Reduction : Using Pd/C or zinc powder in tetrahydrofuran (THF) with glacial acetic acid under hydrogen at 45–50°C for 8–9 hours.

-

Second Reduction : Employing Raney nickel in water/THF at 15–25°C for 15–16 hours.

Key Advantages :

-

Eliminates intermediate isolation, reducing waste.

-

Yields 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde as a precursor, which can be further functionalized .

Substitution-Cyclization Route

CN116178239B describes a two-step approach using 2-fluoro-α-bromoacetophenone and 3-oxo-propionitrile :

-

Substitution : Reacting the bromoacetophenone with 3-oxo-propionitrile in ethyl acetate at 40–60°C for 3–6 hours in the presence of K₂CO₃.

-

Hydrogenative Cyclization : Using Pd/C and HZSM-5 molecular sieves in 1,4-dioxane at 60–90°C for 15–20 hours.

This method achieves high regioselectivity and avoids toxic reagents, with yields exceeding 85% .

Comparative Analysis of Synthetic Routes

化学反応の分析

Types of Reactions

5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Pyrrole oxides.

Reduction: Amino derivatives.

Substitution: Halogenated or nitro-substituted pyrroles.

科学的研究の応用

Anticancer Properties

One of the most notable applications of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile is its anticancer activity . Studies have demonstrated that derivatives of pyrrole-3-carbonitriles exhibit significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and colon (HT-29) cancers.

The IC50 values (the concentration required to inhibit cell growth by 50%) for some derivatives are presented in the following table:

| Compound | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) |

|---|---|---|

| 5a | 6.29 | 5.41 |

| 5b | 5.76 | 4.49 |

| 5c | 5.79 | 2.14 |

| 5d | 4.55 | 2.47 |

| 5e | 2.13 | 2.60 |

| 5f | 3.86 | 3.35 |

| 5g | 1.24 | 1.79 |

| 5h | 1.35 | 1.47 |

This data indicates that compounds with a fluorine substituent often show enhanced activity compared to standard chemotherapeutics like doxorubicin and cisplatin .

Anti-inflammatory Potential

Beyond its anticancer properties, there is emerging evidence that pyrrole derivatives, including those related to 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile, exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of pyrrole derivatives, indicating that they may possess activity against various bacterial strains, thus opening avenues for further research in antibiotic development .

Case Study: Anticancer Efficacy

In a recent study published in Organic & Biomolecular Chemistry, a series of pyrrole derivatives were tested against multiple cancer cell lines. The results indicated that several compounds demonstrated promising cytotoxicity comparable to established chemotherapeutic agents, suggesting that further development could lead to new cancer therapies .

Case Study: Structure-Activity Relationship Analysis

Another significant study focused on the structure-activity relationships of pyrrole derivatives, revealing that modifications at specific positions on the aromatic ring significantly influenced their biological activity. This finding underscores the importance of chemical structure in optimizing drug efficacy .

作用機序

The mechanism of action of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The carbonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

類似化合物との比較

Substituent Variations on the Pyrrole Ring

A. Halogen-Substituted Analogues

- 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile (Chlorfenapyr) :

This compound (CAS 122453-73-0) contains bromine, chlorine, and trifluoromethyl groups. It exhibits potent pesticidal activity and is used in antifouling compositions due to synergistic effects with copper/zinc compounds . In contrast, the absence of bromine and trifluoromethyl groups in 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile reduces its environmental persistence and bioactivity range.

- 5-(4-Chlorophenyl)-1H-pyrrole-3-carbonitrile: Replacing fluorine with chlorine at the para position increases molecular weight (Cl: 35.45 g/mol vs.

B. Positional Isomers

Complex Pyrrole Derivatives with Additional Functional Groups

A. Indole-Fused Analogues

Compounds like 2,4-di(1H-indol-3-yl)-5-(4-nitrophenyl)-1H-pyrrole-3-carbonitrile incorporate bulky indole groups, which enhance π-π stacking interactions. These derivatives show antiproliferative activity, suggesting that the simpler structure of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile may lack the steric bulk required for strong biological target binding .

B. Piperazino-Modified Derivatives

- Such modifications are absent in the target compound, limiting its applicability in neuropharmacology .

Isostructural and Crystallographic Comparisons

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) :

This isostructural compound shares a fluorophenyl group but incorporates a triazole-pyrazole-thiazole framework. Single-crystal diffraction reveals similar molecular conformations but distinct crystal packing due to halogen substitutions (Cl vs. F), highlighting the role of fluorine in optimizing lattice stability .

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects: Fluorine’s electron-withdrawing nature enhances the electrophilicity of the pyrrole ring, making 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile more reactive in nucleophilic substitutions compared to non-fluorinated analogues .

- Biological Activity : The absence of bromine or trifluoromethyl groups limits the target compound’s bioactivity compared to Chlorfenapyr, which is optimized for pesticidal efficacy .

- Crystallography : Fluorine’s small atomic radius facilitates dense crystal packing, as seen in isostructural compounds, but steric effects from ortho-substituents (e.g., 2-fluorophenyl) disrupt symmetry .

生物活性

5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile (CAS No. 1240949-51-2) is a compound of significant interest in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₁H₇FN₂

- Molecular Weight : 186.19 g/mol

- Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a cyano group, which are crucial for its biological activity.

Synthesis

The synthesis of 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile can be achieved through various methods, including multi-component reactions that utilize readily available starting materials. A notable method involves the reaction of 4-fluoroaniline with appropriate nitriles under specific conditions to yield the desired pyrrole derivative. The efficiency of these synthesis methods is paramount for large-scale production and further research.

Antimicrobial Properties

Research indicates that pyrrole derivatives, including 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile, exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing the pyrrole moiety can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 5-(4-Fluorophenyl)-1H-pyrrole-3-carbonitrile | 20 (against E. coli) | 18 (against C. albicans) |

| Control | 15 (standard antibiotic) | 12 (standard antifungal) |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases, which are pivotal in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

- Antimicrobial Screening : A study conducted by researchers synthesized several pyrrole derivatives and evaluated their antimicrobial activities. The results indicated that the presence of the fluorophenyl group significantly enhanced the antibacterial properties compared to other substitutions .

- Cancer Research : In vitro studies demonstrated that 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile effectively inhibited the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound may act as a protonophore, altering membrane potential and leading to cell death in susceptible microbial strains .

Q & A

Q. What are the recommended synthetic routes for 5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with the condensation of 4-fluorophenylacetone with a nitrile-containing precursor. Key steps include cyclization under acidic conditions (e.g., using acetic acid or polyphosphoric acid) to form the pyrrole ring. Optimization involves controlling temperature (80–120°C) and reaction time (6–12 hours) to maximize yield and minimize side products like dimerized intermediates . Purity can be enhanced via recrystallization from ethanol or acetonitrile.

Q. How is the crystal structure of this compound validated, and what are its key geometric parameters?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural validation. For related pyrrole-carbonitrile derivatives, the pyrrole ring typically adopts a planar conformation with bond lengths of 1.34–1.38 Å for C–N and 1.43–1.46 Å for C–C. The 4-fluorophenyl group forms a dihedral angle of 15–25° with the pyrrole plane, influencing electronic conjugation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : NMR shows distinct signals for pyrrole protons (δ 6.8–7.2 ppm) and fluorine coupling in the aromatic region (δ 7.3–7.6 ppm). NMR confirms para-substitution (δ -110 to -115 ppm).

- IR : Stretching vibrations for C≡N (2200–2250 cm) and C–F (1220–1280 cm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (expected m/z: ~212.07 for CHFN).

Q. What preliminary biological screening assays are suitable for this compound?

Initial testing focuses on enzyme inhibition (e.g., carbonic anhydrase or cyclooxygenase isoforms) due to structural similarity to known inhibitors. Protocols include:

- UV-Vis Assays : Monitor enzyme activity via substrate conversion (e.g., 4-nitrophenyl acetate hydrolysis for esterases) .

- Docking Studies : Preliminary in silico analysis using AutoDock Vina to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for fluorophenyl-pyrrole derivatives?

Systematic substitution studies are key:

- Electron-Withdrawing Groups : Replace the 4-fluorophenyl with 4-CF or 4-NO to assess impact on electronic density and bioactivity.

- Ring Modifications : Compare pyrrole with pyrazole or imidazole cores to evaluate heterocycle flexibility in target binding .

- Positional Isomerism : Synthesize 3-fluoro or 2-fluoro analogs to probe steric effects (e.g., using XRD data from analogs like 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

- MD Simulations : Perform 100-ns molecular dynamics to assess binding stability if in vitro results contradict docking scores.

- Metabolite Profiling : Use LC-MS to identify potential degradation products or reactive intermediates that may alter activity .

- Crystallographic Overlays : Align XRD structures of analogs with target proteins (e.g., carbonic anhydrase II) to validate binding poses .

Q. How can regioselectivity challenges in pyrrole functionalization be addressed?

Q. What advanced techniques quantify intermolecular interactions in cocrystals or complexes?

Q. How do solvent and pH affect the compound’s stability in biological assays?

- HPLC Stability Studies : Monitor degradation under physiological conditions (pH 7.4, 37°C) over 24–72 hours.

- LogP Optimization : Adjust co-solvents (e.g., DMSO:PBS ratios) to balance solubility and membrane permeability, guided by shake-flask partitioning data .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrrole-Carbonitrile Derivatives

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Cyclization Temp | 100–110°C | >80% yield, <5% impurities |

| Reaction Time | 8–10 hours | Minimizes side products |

| Recrystallization Solvent | Ethanol (95%) | Purity >98% (HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。